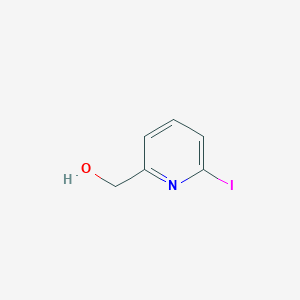

(6-Iodo-pyridin-2-yl)-methanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(6-iodopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEZKKXLCULZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640058 | |

| Record name | (6-Iodopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851102-41-5 | |

| Record name | (6-Iodopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Elucidation of the Chemical Structure of (6-Iodo-pyridin-2-yl)-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of (6-Iodo-pyridin-2-yl)-methanol, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document outlines the key physicochemical properties, a probable synthetic route, and the expected analytical data from spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from closely related analogs and predictive models to illustrate the principles of its structure elucidation. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

Introduction

This compound is a substituted pyridine derivative. The presence of a reactive iodine atom and a nucleophilic hydroxymethyl group on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules. Understanding its precise chemical structure is paramount for its application in drug discovery and materials science. This guide details the methodologies and expected outcomes for the comprehensive structural characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 851102-41-5 | |

| Molecular Formula | C₆H₆INO | |

| Molecular Weight | 235.02 g/mol | |

| Appearance | Solid (predicted) | |

| SMILES | OCc1cccc(I)n1 | |

| InChI | 1S/C6H6INO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reduction of a corresponding carboxylic acid or its ester derivative. A detailed experimental protocol based on established chemical transformations is provided below.

Experimental Protocol: Reduction of Methyl 6-Iodopyridine-2-carboxylate

This procedure describes the reduction of the methyl ester of 6-iodopyridine-2-carboxylic acid using a suitable reducing agent like lithium aluminium hydride (LiAlH₄).

Materials:

-

Methyl 6-iodopyridine-2-carboxylate

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

A solution of methyl 6-iodopyridine-2-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

-

The resulting mixture is stirred for 30 minutes, and the solid precipitate is removed by filtration through a pad of Celite. The filter cake is washed with diethyl ether.

-

The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure product.

Synthesis Workflow

An In-depth Technical Guide to the Synthesis of (6-Iodo-pyridin-2-yl)-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (6-Iodo-pyridin-2-yl)-methanol, a key building block in the development of novel pharmaceutical agents. This document details the most viable synthetic pathway, including a thorough experimental protocol, quantitative data, and visual representations of the reaction and workflow.

Introduction

This compound is a valuable heterocyclic intermediate characterized by the presence of a hydroxymethyl group and an iodine atom on the pyridine ring. This unique substitution pattern allows for diverse downstream functionalization. The iodine atom is particularly amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of molecular fragments. The primary alcohol functionality provides a handle for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. The strategic importance of this molecule lies in its utility for constructing complex molecular architectures in medicinal chemistry and materials science.

Synthetic Strategy: Reduction of 6-Iodopyridine-2-carboxylic acid

The most direct and efficient method for the synthesis of this compound is the reduction of the commercially available 6-iodopyridine-2-carboxylic acid. This approach is favored due to the accessibility of the starting material and the reliability of the reduction of carboxylic acids to primary alcohols.

Reaction Scheme

The overall transformation involves the conversion of the carboxylic acid functional group to a primary alcohol using a potent reducing agent, typically Lithium Aluminum Hydride (LiAlH₄).

Caption: Synthetic route to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound via the reduction of 6-iodopyridine-2-carboxylic acid.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 6-Iodopyridine-2-carboxylic acid | C₆H₄INO₂ | 249.01 | 55044-68-3 |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 16853-85-3 |

| This compound | C₆H₆INO | 235.02 | 851102-41-5 |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value |

| Stoichiometry (LiAlH₄ : Acid) | 2.0 - 3.0 : 1.0 |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 2 - 6 hours |

| Typical Yield | 75 - 90% |

| Purity (post-purification) | >95% |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Reagents:

-

6-Iodopyridine-2-carboxylic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.

-

LiAlH₄ Suspension: Carefully add Lithium Aluminum Hydride (2.5 equivalents) to anhydrous THF in the reaction flask at 0 °C (ice bath).

-

Addition of Carboxylic Acid: Dissolve 6-iodopyridine-2-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the initial exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4 hours.

-

Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. This should be followed by the slow, dropwise addition of water.

-

Work-up: Acidify the mixture with 1 M HCl to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Safety Precautions:

-

Lithium Aluminum Hydride is a highly reactive and pyrophoric solid that reacts violently with water. All manipulations should be performed under an inert atmosphere using anhydrous solvents and glassware.

-

The reaction and quenching steps are exothermic and produce hydrogen gas, which is flammable. Ensure adequate ventilation and have appropriate fire-extinguishing equipment readily available.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is reliably achieved through the reduction of 6-iodopyridine-2-carboxylic acid using Lithium Aluminum Hydride. This technical guide provides a detailed and actionable protocol for researchers and professionals in the field of drug development and organic synthesis. Adherence to the outlined procedures and safety precautions is crucial for a successful and safe synthesis. The resulting product is a versatile intermediate poised for further elaboration in the pursuit of novel chemical entities.

An In-depth Technical Guide to (6-Iodo-pyridin-2-yl)-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Iodo-pyridin-2-yl)-methanol is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel pyridine-based compounds for therapeutic applications.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental chemical properties have been identified. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆INO | |

| Molecular Weight | 235.02 g/mol | |

| CAS Number | 851102-41-5 | |

| Appearance | Solid | |

| SMILES String | OCc1cccc(I)n1 | |

| InChI Key | VUEZKKXLCULZHG-UHFFFAOYSA-N | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related compounds. The most likely pathway involves the reduction of a corresponding 6-iodopicolinic acid or its ester.

Proposed Synthetic Pathway

A feasible two-step synthesis would involve the esterification of 6-iodopicolinic acid followed by the reduction of the resulting ester to the desired alcohol.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common laboratory practices for the esterification of pyridine carboxylic acids and the subsequent reduction of the ester. Researchers should optimize conditions for this specific substrate.

Step 1: Esterification of 6-Iodopicolinic Acid

-

To a stirred solution of 6-iodopicolinic acid (1.0 eq) in anhydrous methanol (10-20 mL/g of acid), slowly add thionyl chloride (1.2-1.5 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 6-iodopicolinate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Reduction of Methyl 6-Iodopicolinate

-

Prepare a solution or suspension of the methyl 6-iodopicolinate (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.0-1.5 eq) or sodium borohydride (NaBH₄) (2.0-3.0 eq), portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water and protic solvents.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup for LiAlH₄).

-

Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

-

Purify the final product by column chromatography or recrystallization.

Potential Biological Relevance and Applications in Drug Discovery

While no specific biological activity has been reported for this compound itself, the broader class of pyridine derivatives is well-established for its diverse therapeutic properties, including antimicrobial, antiviral, and antitumor activities[2][3]. The introduction of a halogen atom, particularly iodine, can significantly influence a molecule's physicochemical properties and biological activity.

Antimicrobial and Antiviral Potential: Pyridine-containing compounds are known to exhibit significant antimicrobial and antiviral effects[2][3]. The presence of an iodine atom can enhance these properties due to factors like increased lipophilicity, which can facilitate cell membrane penetration, and the potential to form halogen bonds with biological targets.

Anticancer Potential: Numerous pyridine derivatives have been investigated as potential anticancer agents[4][5]. They can exert their effects through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell signaling and proliferation. The pyridine scaffold can serve as a versatile template for the design of targeted cancer therapies.

Signaling Pathway Modulation: Pyridine-based molecules can be designed to interact with specific biological targets within cellular signaling pathways. For instance, they could act as inhibitors of protein kinases, which are often dysregulated in diseases like cancer. A hypothetical signaling pathway that could be targeted by a pyridine-based inhibitor is depicted below.

Caption: Hypothetical kinase signaling pathway potentially inhibited by a this compound derivative.

Conclusion

This compound represents a chemical entity with untapped potential in the field of drug discovery. While comprehensive characterization is still required, its structural features suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its known properties, a practical approach to its synthesis, and an outlook on its potential biological applications, thereby facilitating further research and development in this area.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Dabrafenib (GSK2118436)

Disclaimer: The following information is for research and informational purposes only. It is not intended to provide medical advice.

Core Compound Identification and Properties

While the provided CAS number, 851102-41-5, corresponds to the chemical intermediate (6-Iodo-pyridin-2-yl)-methanol, the focus of this technical guide is Dabrafenib (GSK2118436), the active pharmaceutical ingredient for which the former is a potential synthetic precursor.[1][2][3][4] Dabrafenib is a potent and selective inhibitor of RAF kinases, which are key components of the MAPK signaling pathway.[5][6]

Table 1: Physicochemical Properties of Dabrafenib

| Property | Value |

| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide |

| CAS Number | 1195765-45-7 (Dabrafenib) |

| Synonyms | GSK2118436, Tafinlar® |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ |

| Molecular Weight | 519.56 g/mol [7] |

| Appearance | Solid[8] |

| Solubility | Soluble in DMSO[8] |

Mechanism of Action and Signaling Pathway

Dabrafenib is an ATP-competitive inhibitor of RAF kinases, with high selectivity for the mutated BRAF V600 protein.[5][9] In many cancers, particularly melanoma, a V600 mutation in the BRAF gene leads to constitutive activation of the BRAF protein, which in turn activates the downstream MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[5][10][11] Dabrafenib blocks this aberrant signaling by binding to the active conformation of the mutated BRAF kinase, thereby inhibiting the phosphorylation of MEK and ERK.[5] This disruption of the signaling cascade leads to G1 cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600 mutation.[5]

It is important to note that in cells with wild-type BRAF, dabrafenib can paradoxically activate the MAPK pathway through a RAS-dependent mechanism.[5] This can lead to the development of secondary malignancies, a risk that is mitigated by the co-administration of a MEK inhibitor such as trametinib.[5]

Caption: Dabrafenib inhibits the constitutively active BRAF V600 mutant protein.

Quantitative Biological Data

Dabrafenib has demonstrated potent and selective inhibition of BRAF V600 mutations in both enzymatic and cellular assays.

Table 2: In Vitro Inhibitory Activity of Dabrafenib

| Target | IC₅₀ (nM) |

| BRAF V600E | 0.6 - 0.8[7][8][12] |

| BRAF V600K | 0.5[12] |

| BRAF (Wild-Type) | 3.2[8][12] |

| CRAF | 5.0[7][8][12] |

Table 3: Cellular Proliferation IC₅₀ Values for Dabrafenib

| Cell Line | BRAF Status | IC₅₀ (nM) |

| Colo205 | V600E | 7[13] |

| SK-MEL-28 | V600E | 3[13] |

| A375P F11 | V600E | 8[13] |

| HFF (Wild-Type) | Wild-Type | 3000[13] |

Pharmacokinetic Properties

Dabrafenib is orally bioavailable and is primarily metabolized by hepatic enzymes CYP2C8 and CYP3A4.[11] It exhibits a time-dependent increase in its own clearance due to the induction of these enzymes, with steady-state concentrations being reached approximately 14 days after the initiation of dosing.[14][15][16]

Table 4: Human Pharmacokinetic Parameters of Dabrafenib

| Parameter | Value |

| Absolute Bioavailability | 95%[15][16] |

| Median Tₘₐₓ | 2.0 hours[17] |

| Terminal Half-life | 4.8 hours[17] |

| Steady-State Apparent Clearance (CL/F) | 34.3 L/h[14] |

| Volume of Distribution (IV) | 45.5 L[17] |

Experimental Protocols

The following outlines a general workflow for a preclinical in vivo xenograft study to evaluate the efficacy of dabrafenib, based on methodologies described in the literature.[13]

Caption: A representative experimental workflow for a xenograft study.

Detailed Methodology:

-

Cell Culture and Implantation: BRAF V600E mutant melanoma cells (e.g., A375P F11) are cultured and then implanted subcutaneously into the flanks of immunocompromised mice (e.g., CD1 nu/nu).[13]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a volume of approximately 150-200 mm³. The mice are then randomized into treatment and control groups. Dabrafenib is administered by oral gavage at specified doses once daily for a predetermined period (e.g., 14 days).[13]

Mechanisms of Acquired Resistance

While highly effective initially, acquired resistance to dabrafenib monotherapy often develops within 6 to 7 months.[18][19] The primary mechanisms of resistance involve the reactivation of the MAPK pathway or the activation of alternative signaling pathways.

-

MAPK Pathway Reactivation: This can occur through secondary mutations in NRAS or MEK1, amplification of the BRAF V600E gene, or the expression of BRAF V600E splice variants.[18][19][20]

-

Activation of Parallel Pathways: The PI3K/AKT pathway can be activated, often due to the loss of the tumor suppressor PTEN.[18][19][21] Additionally, the upregulation of receptor tyrosine kinases (RTKs) such as PDGFRβ and IGF-1R can also confer resistance.[18]

The combination of dabrafenib with a MEK inhibitor like trametinib is a key strategy to delay the onset of resistance by providing a more comprehensive blockade of the MAPK pathway.[22]

Clinical Significance and Applications

Dabrafenib, particularly in combination with trametinib, has become a standard of care for patients with BRAF V600-mutated advanced melanoma.[22][23] Its use has expanded to include other BRAF V600-mutated malignancies such as non-small cell lung cancer (NSCLC) and anaplastic thyroid cancer.[21][24] In 2022, the FDA granted accelerated approval for the combination of dabrafenib and trametinib for the treatment of unresectable or metastatic solid tumors with a BRAF V600E mutation that have progressed following prior treatment.[24] Ongoing clinical trials continue to explore the efficacy of dabrafenib in other cancer types.[25]

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound CAS#: 851102-41-5 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. (pyridin-2-yl)methanethiol | Sigma-Aldrich [sigmaaldrich.com]

- 5. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

- 8. apexbt.com [apexbt.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. medschool.co [medschool.co]

- 11. dermnetnz.org [dermnetnz.org]

- 12. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

- 17. ovid.com [ovid.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Mechanisms of resistance to RAF inhibition in melanomas harboring a BRAF mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 21. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation | FDA [fda.gov]

- 25. Facebook [cancer.gov]

Technical Guide: (6-Iodo-pyridin-2-yl)-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Iodo-pyridin-2-yl)-methanol is a halogenated pyridine derivative. This class of organic compounds serves as a versatile scaffold in medicinal chemistry and drug discovery due to the unique chemical properties imparted by the pyridine ring and the halogen substituent. The pyridine moiety can participate in hydrogen bonding and offers a site for metabolic modification, while the iodine atom can be utilized in various cross-coupling reactions to build more complex molecules. This technical guide provides a comprehensive overview of the molecular characteristics, a generalized synthesis protocol, and the potential biological significance of this compound, with a focus on its relevance to drug development.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in experimental settings, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value |

| Molecular Weight | 235.02 g/mol |

| Molecular Formula | C₆H₆INO |

| CAS Number | 851102-41-5 |

| Physical Form | Solid |

| SMILES String | OCc1cccc(I)n1 |

| InChI Key | VUEZKKXLCULZHG-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Generalized Experimental Protocol: Reduction of 6-Iodopicolinate

This protocol describes a representative method for the synthesis of this compound via the reduction of a methyl 6-iodopicolinate precursor.

Materials:

-

Methyl 6-iodopicolinate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether (for chromatography)

Procedure:

-

Dissolution: Dissolve methyl 6-iodopicolinate (1.0 equivalent) in a mixture of methanol and dichloromethane at 0°C in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Slowly add sodium borohydride (1.0-1.5 equivalents) to the solution in portions, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield pure this compound.

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium borohydride is a reactive substance; handle with care and avoid contact with acidic solutions.

Synthesis Workflow Diagram

fundamental reactions of iodopyridine derivatives

An In-depth Technical Guide to the Fundamental Reactions of Iodopyridine Derivatives

Introduction

Iodopyridine derivatives are a class of halogenated heterocyclic compounds that serve as indispensable building blocks in modern organic synthesis.[1] With a molecular formula of C5H4IN, these compounds are widely utilized as intermediates in the preparation of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries.[1][2] Their significance in drug development is particularly noteworthy, as the pyridine scaffold is a privileged structure found in numerous active pharmaceutical ingredients (APIs).[1][3]

The synthetic versatility of iodopyridines stems from the high reactivity of the carbon-iodine (C-I) bond. In comparison to other halopyridines (chloro- or bromopyridines), the C-I bond is weaker and more susceptible to cleavage, facilitating a wide range of metal-catalyzed cross-coupling reactions under milder conditions.[4][5] This enhanced reactivity allows for highly selective and efficient functionalization, making iodopyridines ideal electrophilic partners for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the core reactions of iodopyridine derivatives, with a focus on palladium-catalyzed cross-coupling reactions. It includes detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and workflows to support researchers, scientists, and drug development professionals in their work.

Core Principle: Regioselectivity in Polyhalogenated Pyridines

A key advantage of using halogenated pyridine derivatives is the ability to perform sequential and site-selective functionalizations. The regioselectivity of cross-coupling reactions on polyhalogenated systems is governed by the relative strengths of the carbon-halogen bonds. The general trend for reactivity in palladium-catalyzed reactions is I > Br > Cl > F.[6] For a dihalogenated substrate like 2-bromo-4-iodopyridine, the C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[4][6] This inherent difference enables selective coupling at the iodine-bearing position while leaving the bromine atom available for subsequent transformations under different, often harsher, conditions.[4][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[8] It is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds. For iodopyridines, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, ligand, base, and solvent.[7] The following table summarizes representative conditions for the coupling of various iodopyridine derivatives.

| Iodopyridine Substrate | Boronic Acid/Ester | Pd Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-100 | High | [4] |

| 2,6-Dichloro-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80 | High | [7] |

| 4-Iodopyridine | Pinacol borane 1a | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | Toluene/H₂O | 80 | Good | [9] |

| 3-Iodoimidazo[1,2-a]pyridines | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Ba(OH)₂, or NaOH | DME or THF | N/A | Optimized | [10] |

| 2-Iodopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂dba₃ (2-3) | KF (3.0) | 1,4-Dioxane | 110 | 70-95 | [11] |

Experimental Protocol: Selective Suzuki Coupling of 2-Bromo-4-iodopyridine

This protocol details a general method for the regioselective Suzuki coupling at the C-4 position of 2-bromo-4-iodopyridine.[4]

Materials:

-

2-Bromo-4-iodopyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask, magnetic stir bar, condenser, inert gas line (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-bromo-4-iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][7]

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.[4][7]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[4]

-

Workup: Once complete, cool the mixture to room temperature. Dilute it with ethyl acetate and water. Transfer the mixture to a separatory funnel.[4]

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.[4][7]

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-2-bromopyridine.[4]

Visualizations: Suzuki-Miyaura Coupling

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[12][13] This reaction, co-catalyzed by palladium and copper(I), is invaluable for synthesizing alkynylpyridines, which are important precursors in medicinal chemistry.[12][14]

Data Presentation: Sonogashira Coupling Conditions

The reaction is typically performed under mild, anaerobic conditions to prevent the unwanted homocoupling of the alkyne (Glaser coupling).[12][15]

| Iodopyridine Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Reference |

| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | Room Temp | [15] |

| 3-Fluoro-4-iodopyridine | Terminal alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N (2-3) | THF or DMF | 40-65 | [12] |

| Aryl Iodide (general) | 2-Methyl-3-butyn-2-ol | Pd Catalyst | CuI | Et₃N | N/A | N/A | [16] |

| Iodobenzene (general) | Phenylacetylene | Au/CeO₂ | None | N/A | N/A | N/A | [13] |

Experimental Protocol: Sonogashira Coupling of 3-Fluoro-4-Iodopyridine

This protocol provides a general procedure for the Sonogashira coupling of an iodopyridine with a terminal alkyne.[12]

Materials:

-

3-Fluoro-4-iodopyridine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (Et₃N), anhydrous and degassed (3.0 equiv)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Ethyl acetate, celite, water, brine

-

Two-necked round-bottom flask, magnetic stir bar, condenser, inert gas line

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add 3-fluoro-4-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

-

Solvent and Base Addition: Add anhydrous, degassed THF and Et₃N (3.0 equiv) via syringe. Stir the mixture for 5-10 minutes.

-

Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.

-

Reaction: Stir the reaction at room temperature or heat to 40-65 °C, depending on substrate reactivity.

-

Monitoring: Monitor the reaction progress by TLC until the starting iodopyridine is consumed.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues and salts.[12]

-

Extraction: Wash the filtrate with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-alkynyl-3-fluoropyridine.[12]

Visualizations: Sonogashira Coupling

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds from aryl halides and amines.[17][18] This reaction has become a cornerstone of modern synthesis due to its wide substrate scope and functional group tolerance, replacing harsher classical methods.[17] For iodopyridines, it provides a direct route to synthesize aminopyridine derivatives, which are prevalent in pharmaceuticals.

Data Presentation: Buchwald-Hartwig Amination Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which is often a bulky, electron-rich phosphine.[19]

| Iodopyridine Substrate | Amine | Pd Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromo-4-iodopyridine | Primary/Secondary Amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80-100 | High | [6] |

| 2-Fluoro-4-iodopyridine | Aromatic Amine | Pd(OAc)₂ | BINAP | K₂CO₃ | N/A | MW | Good | [20] |

| 4-Iodopyrazole derivative | Morpholine | Pd(dba)₂ | tBuDavePhos | KOtBu | Xylene | 90-120 | High | [21] |

| 3-Iodopyridine | Pyridin-3-amine | Pd Catalyst | N/A | N/A | N/A | N/A | 86 | [22] |

Experimental Protocol: Regioselective Amination of 2-Bromo-4-iodopyridine

This protocol outlines a general method for the selective C-N bond formation at the C-4 position of 2-bromo-4-iodopyridine.[6]

Materials:

-

2-Bromo-4-iodopyridine (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

1,4-Dioxane, anhydrous and degassed

-

Ethyl acetate, celite, water, brine

-

Schlenk tube or resealable vial

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add Cs₂CO₃ (1.5 equiv) to an oven-dried Schlenk tube.

-

Catalyst/Ligand Addition: Add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).

-

Reactant Addition: Add 2-bromo-4-iodopyridine (1.0 equiv).

-

Solvent and Amine Addition: Add anhydrous, degassed 1,4-dioxane, followed by the amine (1.2 equiv) via syringe.

-

Reaction: Seal the tube and heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[6]

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.[6]

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford the desired 4-amino-2-bromopyridine derivative.

Visualizations: Buchwald-Hartwig Amination

Other Fundamental Reactions

While palladium-catalyzed cross-couplings are dominant, other reactions are also fundamental to the chemistry of iodopyridines.

Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[23][24] While traditional conditions are harsh (high temperatures, stoichiometric copper), modern protocols have improved its scope.[25] It can be used for the synthesis of bipyridyls from iodopyridine precursors.[26] The reaction mechanism involves the formation of an active copper(I) species, oxidative addition, and reductive elimination.[23]

Synthesis of Iodopyridines

The preparation of iodopyridine derivatives themselves is a fundamental aspect of their chemistry.

-

Sandmeyer Reaction: 4-Iodopyridine can be prepared in good yield from the corresponding 4-aminopyridine via a low-temperature diazotization-Sandmeyer reaction.[1][27] A similar one-step diazotization can be used to synthesize 3,5-dibromo-4-iodopyridine from 3,5-dibromo-4-aminopyridine with yields between 65-83%.[28]

-

Finkelstein Reaction: An aromatic Finkelstein reaction can be used to synthesize 3-iodopyridine from 3-bromopyridine using sodium iodide (NaI) and a copper(I) iodide (CuI) catalyst, typically with a diamine ligand in a solvent like 1,4-dioxane.[29]

Conclusion

Iodopyridine derivatives are exceptionally versatile and powerful reagents in modern organic chemistry, particularly within the realm of drug discovery and development. The high reactivity of the carbon-iodine bond enables a host of fundamental transformations, most notably palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The well-defined reactivity hierarchy of carbon-halogen bonds further allows for predictable and regioselective functionalization of polyhalogenated pyridines, providing a strategic advantage in the modular synthesis of complex molecules. The detailed protocols and data presented in this guide underscore the reliability and broad applicability of these reactions, solidifying the role of iodopyridines as critical tools for the contemporary research scientist.

References

- 1. chempanda.com [chempanda.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Iodopyridine | High-Purity Reagent for Research [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. jk-sci.com [jk-sci.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. byjus.com [byjus.com]

- 24. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 25. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 26. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 27. Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester | Semantic Scholar [semanticscholar.org]

- 28. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 29. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]

The Discovery and Ascendancy of Pyridyl Methanols: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, history, and therapeutic applications of pyridyl methanols, a cornerstone scaffold in modern medicinal chemistry.

Introduction

Pyridyl methanols, a class of heterocyclic organic compounds, have emerged as pivotal structural motifs in the landscape of modern drug discovery and development. Characterized by a pyridine ring bearing a hydroxymethyl group, these compounds serve as versatile building blocks for a vast array of pharmacologically active agents. Their unique physicochemical properties, including their ability to participate in hydrogen bonding and their metabolic stability, have rendered them a privileged scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyridyl methan-ols, with a particular focus on their role as modulators of key signaling pathways.

Historical Perspective: From Coal Tar to Targeted Therapies

The journey of pyridyl methanols is intrinsically linked to the broader history of pyridine chemistry. First isolated from coal tar in the 19th century, pyridine and its derivatives have since become indispensable in organic synthesis and medicinal chemistry. The synthesis of pyridyl methanols was first reported in the mid-20th century, initially as part of broader investigations into the functionalization of the pyridine ring.[1] However, their true potential as pharmaceutical intermediates was not fully realized until later, with the burgeoning field of medicinal chemistry seeking novel scaffolds to target a range of diseases.

Early research into pyridyl methanols focused on their synthesis and basic chemical reactivity. It was the subsequent exploration of their derivatives that unveiled their profound biological activities. The discovery that pyridyl-containing compounds could act as potent and selective inhibitors of various enzymes, including kinases and ion channels, marked a turning point in their history. This has led to the development of numerous clinical candidates and approved drugs across various therapeutic areas, including oncology, inflammation, and neurology.

Synthetic Methodologies: A Comparative Overview

The synthesis of pyridyl methanols can be achieved through several strategic routes, primarily involving the reduction of corresponding pyridine carboxylic acids, esters, aldehydes, or the functionalization of cyanopyridines and picolines. The choice of method often depends on the desired isomer (2-, 3-, or 4-pyridyl methanol), the availability of starting materials, and the required scale of the synthesis.

Key Synthetic Approaches:

-

Reduction of Pyridine Carboxylic Acid Derivatives: This is one of the most common methods, utilizing powerful reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents such as sodium borohydride (NaBH₄), often in combination with activating agents.[2][3]

-

Reduction of Pyridine Aldehydes: The direct reduction of picolinaldehydes offers a straightforward route to the corresponding pyridyl methanols.[4]

-

Synthesis from Cyanopyridines: This method involves the reduction of the nitrile group to an aminomethyl group, followed by diazotization and hydrolysis to the alcohol.[5][6]

-

Functionalization of Picolines: Direct oxidation of the methyl group of picolines or their N-oxides provides another avenue to these compounds.[7][8]

Comparative Data on Synthetic Methods

The following tables summarize quantitative data for the synthesis of 2-, 3-, and 4-pyridyl methanol, providing a comparative overview of different methodologies.

Table 1: Synthesis of 2-Pyridyl Methanol Derivatives

| Starting Material | Method | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 2-Picoline | Oxidation/Hydrolysis | H₂O₂, Acetic Acid, Acetic Anhydride, NaOH | 3-6 h (reflux) | 70-80 | ~65 | [7] |

| 2-(p-chlorobenzyl)pyridine | Oxidation/Reduction | 1. KMnO₄ 2. KBH₄ | 4 h / 30 min | 85-95 / <40 | 86 (oxidation), 97 (reduction) | [9] |

| Pyridine-2-carboxaldehyde | Grignard Reaction | 4-Bromochlorobenzene, Mg, I₂ | - | - | ~75 | [9] |

Table 2: Synthesis of 3-Pyridyl Methanol

| Starting Material | Method | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Nicotinic Acid | Esterification/Reduction | Methanol, H₂SO₄, NaBH₄, THF | - | Reflux | High | [3][10] |

| 3-Cyanopyridine | Catalytic Hydrogenation/Diazotization | Pd/C, H₂, HCl, Ethyl nitrite | - | 60-65 | - | [1][6] |

| Ethyl nicotinate | Catalytic Hydrogenation | Ru complex, KOMe, H₂ | 10 h | 100 | 90 | [5] |

Table 3: Synthesis of 4-Pyridyl Methanol

| Starting Material | Method | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 4-Cyanopyridine | Reaction with Ketone/Aldehyde | Ketone/Aldehyde, Na or Li | 8-10 h | -10 to 0 | 64-90 | [11] |

| 4-Methylpyridine | Ammoxidation/Hydrolysis | NH₃, Air, Catalyst | - | 330-450 | >98 (for nitrile) | [12] |

| Ethyl isonicotinate | Electrolytic Reduction | H₂SO₄ (aq) | - | 20-30 | High | [13] |

Detailed Experimental Protocols

Synthesis of 2-Pyridyl Methanol from 2-Picoline

This three-step synthesis proceeds via the formation of 2-picoline N-oxide, followed by rearrangement and hydrolysis.

Step 1: Synthesis of 2-Picoline N-oxide

-

Materials: 2-picoline, hydrogen peroxide, glacial acetic acid, catalyst (e.g., MoO₃ or Al₂O₃).

-

Procedure: To a solution of 2-picoline in glacial acetic acid, a catalyst is added. Hydrogen peroxide is then added dropwise while maintaining the reaction temperature between 70-80°C. The reaction is stirred for 3-5 hours. After cooling, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure to remove water and acetic acid. The residue is then extracted to yield 2-picoline N-oxide.[7]

Step 2: Synthesis of 2-Picolyl Acetate

-

Materials: 2-picoline N-oxide, acetic anhydride.

-

Procedure: 2-Picoline N-oxide is added to acetic anhydride, and the mixture is refluxed for 3-6 hours. After the reaction is complete, excess acetic anhydride and glacial acetic acid are removed by rotary evaporation. The resulting mother liquor is neutralized and extracted to afford 2-picolyl acetate.[7]

Step 3: Hydrolysis to 2-Pyridyl Methanol

-

Materials: 2-picolyl acetate, sodium hydroxide solution.

-

Procedure: 2-Picolyl acetate is hydrolyzed by refluxing in a sodium hydroxide solution. After cooling, the product is extracted and purified to give 2-pyridyl methanol.[7]

Synthesis of 2-Pyridyl Methanol from 2-Picoline.

Synthesis of 3-Pyridyl Methanol from 3-Cyanopyridine

This two-step process involves catalytic hydrogenation followed by diazotization and hydrolysis.

Step 1: Catalytic Hydrogenation to 3-Aminomethylpyridine

-

Materials: 3-Cyanopyridine, palladium on carbon (Pd/C), hydrochloric acid, hydrogen gas.

-

Procedure: A suspension of Pd/C catalyst in water is prepared in a pressure vessel. 3-Cyanopyridine and hydrochloric acid are added. The vessel is purged with hydrogen, and the reaction is stirred under a hydrogen atmosphere (3-5 psi) at 10-15°C until the absorption of hydrogen ceases. The catalyst is then removed by filtration.[6]

Step 2: Diazotization and Hydrolysis to 3-Pyridyl Methanol

-

Materials: 3-Aminomethylpyridine hydrochloride solution, ethyl nitrite.

-

Procedure: The aqueous solution of 3-aminomethylpyridine hydrochloride is heated to 60-65°C. Ethyl nitrite gas is passed into the heated solution. The ethyl nitrite is generated separately by reacting ethyl alcohol with nitrosyl chloride. The reaction mixture is then worked up to isolate 3-pyridyl methanol.[6]

Synthesis of 3-Pyridyl Methanol from 3-Cyanopyridine.

Synthesis of 4-Pyridyl Methanol from Methyl Isonicotinate

This method involves the reduction of the ester using sodium borohydride.

-

Materials: Methyl isonicotinate, sodium borohydride (NaBH₄), lithium chloride (LiCl), tetrahydrofuran (THF), acid solution.

-

Procedure: Under an inert atmosphere, lithium chloride and sodium borohydride are suspended in THF. A solution of methyl isonicotinate in THF is added dropwise at -5 to 5°C. The mixture is then heated to reflux for 6-8 hours. After cooling, the reaction is quenched by the slow addition of an acid solution. The product is then extracted and purified.[14]

Synthesis of 4-Pyridyl Methanol from Methyl Isonicotinate.

Modulation of Signaling Pathways in Drug Discovery

The true value of pyridyl methanols in medicinal chemistry lies in their role as precursors to a multitude of biologically active molecules. Derivatives of pyridyl methanols have been shown to modulate several key signaling pathways implicated in various diseases.

TRPV3 Antagonism in Pain and Inflammation

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons. It plays a crucial role in thermosensation, pain perception, and skin inflammation.[15][16] Over-activation of TRPV3 is associated with several pathological conditions, making it an attractive target for therapeutic intervention. Pyridyl methanol derivatives have been identified as potent and selective antagonists of the TRPV3 channel.[15] These compounds are thought to bind to the channel and stabilize its closed conformation, thereby preventing the influx of cations (Ca²⁺ and Na⁺) that would otherwise lead to neuronal excitation and the sensation of pain and itch.[15][17]

Pyridyl Methanol Derivatives as TRPV3 Antagonists.

Inhibition of Kinase Signaling Pathways in Cancer

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR and PIM-1 kinase pathways are frequently overactive in various malignancies, promoting cell proliferation, survival, and resistance to therapy.[18][19] Pyridine-containing compounds have been successfully developed as inhibitors of these pathways.

The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals from growth factors and other stimuli to regulate cell growth and survival.[5] Pyridinyl-based inhibitors can target different nodes of this pathway, most notably PI3K itself or the downstream kinase mTOR. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of their substrates, thereby blocking the pro-survival signals.

PIM-1 kinase is another important therapeutic target in oncology. It is a serine/threonine kinase that phosphorylates a number of substrates involved in cell cycle progression and apoptosis.[1][20] Pyridine-based PIM-1 inhibitors have shown promise in preclinical studies by inducing apoptosis and inhibiting the growth of cancer cells.[19]

Inhibition of Kinase Signaling by Pyridyl Methanol Derivatives.

Conclusion

The discovery and development of pyridyl methanols represent a significant advancement in medicinal chemistry. From their humble beginnings as simple heterocyclic alcohols, they have evolved into a critical class of synthetic intermediates for the generation of highly targeted and effective therapeutics. Their synthetic accessibility and the diverse biological activities of their derivatives ensure that pyridyl methanols will continue to be a cornerstone of drug discovery efforts for the foreseeable future. This guide has provided a comprehensive overview of their history, synthesis, and biological importance, offering a valuable resource for researchers and professionals dedicated to the advancement of pharmaceutical sciences.

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. CN105153019A - 2-pyridinemethanol and synthetic method thereof - Google Patents [patents.google.com]

- 8. CN107286079A - A kind of synthetic method of 2 pyridinemethanol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. CN1030387C - Preparation of 4-pyridinemethanol derivatives - Google Patents [patents.google.com]

- 12. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 13. CN115725987A - Preparation method of 4-pyridinemethanol - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 19. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]

A Technical Guide to (6-Iodopyridin-2-yl)methanol: A Key Building Block in Modern Medicinal Chemistry

For Immediate Release

This document provides a comprehensive technical overview of (6-Iodopyridin-2-yl)methanol, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. With its versatile reactivity, this compound serves as a critical intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

Chemical Identity and Properties

(6-Iodopyridin-2-yl)methanol is a halogenated pyridine derivative valued for its utility in carbon-carbon bond-forming reactions. Its IUPAC name is (6-iodopyridin-2-yl)methanol . The presence of an iodine atom on the pyridine ring makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

A summary of its key chemical and physical properties is presented below.

| Property | Data | Reference(s) |

| IUPAC Name | (6-iodopyridin-2-yl)methanol | |

| CAS Number | 851102-41-5 | [1] |

| Molecular Formula | C₆H₆INO | [1] |

| Molecular Weight | 235.02 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available; the related compound (6-Bromopyridin-2-yl)methanol melts at 34-39 °C. | [2] |

| SMILES String | OCc1cccc(I)n1 | [1] |

| InChI Key | VUEZKKXLCULZHG-UHFFFAOYSA-N | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place |

Significance in Drug Discovery

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds. Halogenated derivatives like (6-Iodopyridin-2-yl)methanol are particularly valuable as they serve as versatile intermediates.

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions . The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, enabling the facile coupling with a wide range of aryl and heteroaryl boronic acids or esters. This reaction is a cornerstone of modern drug discovery, allowing for the modular and efficient assembly of complex biaryl and heteroaryl structures.

Experimental Protocols

Synthesis of (6-Iodopyridin-2-yl)methanol

Reaction Scheme: Ethyl 6-iodopicolinate → (6-Iodopyridin-2-yl)methanol

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add a suspension of lithium aluminum hydride (LiAlH₄, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve ethyl 6-iodopicolinate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®.

-

Wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel to afford (6-Iodopyridin-2-yl)methanol as a solid.

Representative Suzuki-Miyaura Cross-Coupling Protocol

The following is a general, representative procedure for the Suzuki-Miyaura coupling of (6-Iodopyridin-2-yl)methanol with an arylboronic acid. Conditions may require optimization for specific substrates.

Reaction Scheme: (6-Iodopyridin-2-yl)methanol + Arylboronic Acid → (6-Arylpyridin-2-yl)methanol

Procedure:

-

To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add (6-Iodopyridin-2-yl)methanol (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a suitable phosphine ligand.

-

Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired biaryl product.

Application Context: Targeting Ion Channels

The pyridyl-methanol scaffold is a key component in the development of antagonists for ion channels, such as the Transient Receptor Potential Vanilloid 3 (TRPV3).[3] TRPV3 is implicated in pain sensation, inflammation, and skin disorders. The synthesis of potent and selective TRPV3 antagonists often relies on the Suzuki coupling to introduce diverse aryl groups onto the pyridine ring, demonstrating the critical role of intermediates like (6-Iodopyridin-2-yl)methanol in developing new pain therapeutics.

Safety and Handling

(6-Iodopyridin-2-yl)methanol should be handled in a well-ventilated area, preferably a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for the analogous bromo-compound, it may cause skin and serious eye irritation, as well as respiratory irritation.[2] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to (6-Iodo-pyridin-2-yl)-methanol and its analogs, with a particular focus on their role as modulators of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the area of pain therapeutics.

Core Compound: this compound

This compound is a key heterocyclic building block in medicinal chemistry. Its structure, featuring a pyridine ring substituted with an iodine atom and a hydroxymethyl group, provides a versatile scaffold for the synthesis of a diverse range of derivatives. The presence of the iodine atom is particularly significant as it offers a reactive handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Chemical Properties:

| Property | Value |

| CAS Number | 851102-41-5 |

| Molecular Formula | C₆H₆INO |

| Molecular Weight | 235.02 g/mol |

| Appearance | Solid |

| SMILES | OCc1cccc(I)n1 |

| InChI Key | VUEZKKXLCULZHG-UHFFFAOYSA-N |

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is crucial for its accessibility in research. While multiple synthetic routes are plausible, a common approach involves the reduction of the corresponding carboxylic acid or the halogen exchange of a bromo-precursor.

Experimental Protocol: Synthesis via Reduction of 6-Iodopicolinic Acid

This protocol outlines a two-step process starting from the commercially available 6-iodopicolinic acid.

Step 1: Esterification of 6-Iodopicolinic Acid

-

To a solution of 6-iodopicolinic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl 6-iodopicolinate.

Step 2: Reduction of Methyl 6-Iodopicolinate

-

Dissolve the methyl 6-iodopicolinate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Biological Activity of Related Compounds: TRPV3 Antagonism

Derivatives of (Pyridin-2-yl)-methanol have emerged as a promising class of antagonists for the TRPV3 ion channel.[1][2] TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons and is implicated in pain sensation, inflammation, and skin disorders.[1][2] Antagonism of TRPV3 represents a potential therapeutic strategy for the treatment of chronic pain.

Quantitative Data: In Vitro Activity of Pyridinyl-methanol Derivatives against TRPV3

The following table summarizes the in vitro activity of a key pyridinyl-methanol derivative. While specific data for iodo-substituted analogs is not yet widely available in the public domain, the data for closely related compounds provides a strong rationale for exploring this chemical space.

| Compound ID | Structure | Assay Type | Target | IC₅₀ (µM) | Reference |

| 74a | cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol | Calcium Influx | hTRPV3 | 0.38 | [1] |

This data highlights the potential for developing highly potent TRPV3 antagonists based on the (Pyridin-2-yl)-methanol scaffold.

Experimental Protocols for Biological Evaluation

In Vitro Assay: Calcium Imaging for TRPV3 Antagonist Activity

This protocol describes a cell-based calcium imaging assay to determine the inhibitory potency of test compounds on the human TRPV3 channel.

1. Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human TRPV3 (hTRPV3) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.

2. Dye Loading:

-

On the day of the assay, remove the culture medium and wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a dispersing agent (e.g., Pluronic F-127) in the assay buffer.

-

Incubate the cells with the loading buffer for 1 hour at 37°C in the dark.

3. Compound Incubation:

-

Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the assay buffer.

-

After the dye loading, wash the cells with the assay buffer to remove excess dye.

-

Add the different concentrations of the test compounds to the respective wells and incubate for 15-30 minutes at room temperature.

4. TRPV3 Activation and Signal Detection:

-

Prepare a solution of a TRPV3 agonist (e.g., 2-APB or carvacrol) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Use a fluorescence microplate reader (e.g., FLIPR) to measure the baseline fluorescence.

-

Add the agonist solution to all wells simultaneously and record the change in fluorescence over time.

5. Data Analysis:

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration upon TRPV3 activation.

-

The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal.

-

Calculate the IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Model: Neuropathic Pain (Chung Model)

The Spinal Nerve Ligation (SNL) model, also known as the Chung model, is a widely used preclinical model to induce neuropathic pain in rodents and to evaluate the efficacy of analgesic compounds.[3][4][5][6]

1. Surgical Procedure (Rat):

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Make a dorsal midline incision to expose the L4-L6 vertebrae.

-

Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.

-

Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[3][4]

-

Close the muscle and skin layers with sutures or wound clips.[3]

-

Administer post-operative analgesics as per approved animal care protocols.

2. Behavioral Testing:

-

Allow the animals to recover for a period of 3-7 days post-surgery.[3]

-

Assess the development of mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments.

-

Measure the paw withdrawal threshold in response to the application of filaments with increasing force.

-

A significant decrease in the paw withdrawal threshold on the ligated side compared to the contralateral side or sham-operated animals indicates the presence of neuropathic pain.

3. Drug Administration and Efficacy Evaluation:

-

Administer the test compounds (e.g., this compound derivatives) via the desired route (e.g., oral, intraperitoneal).

-

Measure the paw withdrawal threshold at various time points after drug administration.

-

A significant reversal of the decreased paw withdrawal threshold indicates analgesic efficacy of the test compound.

Signaling Pathways and Logical Relationships

TRPV3 Signaling Pathway in Keratinocytes

Activation of the TRPV3 channel in keratinocytes leads to an influx of calcium ions, which can trigger a cascade of downstream signaling events. This can contribute to cellular responses such as proliferation and the release of inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 4. Spinal nerve ligation model [pspp.ninds.nih.gov]

- 5. An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]

Theoretical Properties of Substituted Pyridines: A Technical Guide for Researchers and Drug Development Professionals

Introduction